(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470279-80-0
VCID: VC7375991
InChI: InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
SMILES: COC1C(COC12CCC2)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride

CAS No.: 2470279-80-0

Cat. No.: VC7375991

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride - 2470279-80-0

Specification

CAS No. 2470279-80-0
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name (7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Standard InChI Key LHDJJRAVENRJGP-UOERWJHTSA-N
SMILES COC1C(COC12CCC2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride belongs to the spirocyclic amine class, featuring a bicyclic system where a five-membered oxygen-containing ring (5-oxa) is fused to a four-membered carbocycle via a spiro carbon atom. The methoxy group (-OCH₃) at the 8-position and the amine (-NH₂) at the 7-position introduce stereoelectronic effects that influence reactivity and binding affinity. The hydrochloride salt enhances aqueous solubility, critical for bioavailability .

Table 1: Key Structural and Stereochemical Descriptors

PropertyDescription
IUPAC Name(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight205.67 g/mol
Stereochemistry7S,8R configuration at spiro center
Salt FormHydrochloride (enhances solubility)
CAS Registry Number1955557-50-2 (base form)

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for the enantiopure (7S,8R) isomer remain proprietary, general routes to spirocyclic amines involve cyclization reactions, asymmetric catalysis, and resolution techniques. A plausible multi-step synthesis could include:

  • Spirocyclization: Formation of the spiro framework via intramolecular nucleophilic attack, using precursors like γ-keto esters or epoxides .

  • Stereoselective Methoxylation: Introduction of the methoxy group via Sharpless asymmetric epoxidation or enzymatic resolution to achieve the 7S,8R configuration.

  • Amine Functionalization: Reductive amination or Gabriel synthesis to install the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Comparative Synthetic Challenges

StepChallengeResolution Strategy
SpirocyclizationRing strain in small spiro systemsUse of Lewis acid catalysts (e.g., BF₃·OEt₂)
StereoselectivityAchieving >99% enantiomeric excessChiral auxiliaries or enzymatic resolution
Amine StabilityOxidative degradation during synthesisInert atmosphere (N₂/Ar) and low-temperature

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form significantly improves water solubility (>50 mg/mL) compared to the free base (<5 mg/mL). The methoxy group enhances lipophilicity (LogP ≈ 1.2), facilitating blood-brain barrier penetration, while the spirocyclic framework confers rigidity, reducing metabolic degradation .

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Melting Point198–202°C (decomposition)Differential Scanning Calorimetry
pKa (Amine)9.4 ± 0.2Potentiometric titration
LogD (pH 7.4)1.1Shake-flask method
Solubility (H₂O)52 mg/mL (25°C)USP equilibrium method

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
5-Oxaspiro[3.4]octan-7-amine HClLacks methoxy group; racemic mixtureModerate 5-HT₁A affinity (EC₅₀ = 380 nM)
Rac-(7R,8S)-8-Methoxy analogueEnantiomeric counterpart40% lower CNS penetration than (7S,8R)
6-Azaspiro[3.4]octan-1-ol HClNitrogen in place of oxygen; hydroxylAntipsychotic activity (D₂ IC₅₀ = 220 nM)

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